Dl-canavanine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

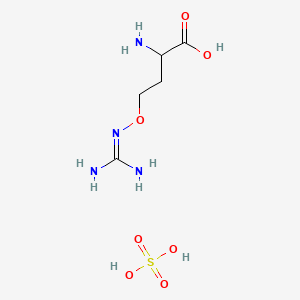

Dl-canavanine sulfate is a non-protein amino acid found in certain leguminous plants, such as jack beans and alfalfa. It is structurally similar to the proteinogenic amino acid L-arginine, with the primary difference being the replacement of a methylene bridge in arginine with an oxa group in canavanine .

Mechanism of Action

Target of Action

DL-Canavanine sulfate primarily targets the arginyl-tRNA synthetase . This enzyme is responsible for attaching the amino acid arginine to its corresponding tRNA during protein synthesis .

Mode of Action

This compound is a structural analogue of arginine . Due to its structural similarity, it can be mistakenly incorporated into proteins in place of arginine by the arginyl-tRNA synthetase .

Biochemical Pathways

The incorporation of this compound into proteins disrupts normal protein synthesis and can lead to the disruption of critical reactions of RNA and DNA metabolism . It also affects regulatory and catalytic reactions of arginine metabolism, arginine uptake, and the formation of structural components . In plants, it has been shown to disrupt polyamine metabolism and lead to the formation of reactive nitrogen species, including nitric oxide (NO) .

Result of Action

The incorporation of this compound into proteins leads to the production of non-functional proteins . This can disrupt critical cellular processes and lead to toxic effects in both animal and plant systems . In humans and animals, its toxicity has been associated with autoimmunological diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is produced in many legumes and is accumulated mainly in seeds and their newly germinating sprouts . The concentration of this compound in these plants can vary depending on environmental conditions, which can in turn influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dl-canavanine sulfate involves the reaction of L-canavanine with sulfuric acid. One improved method for synthesizing Dl-canavanine involves the use of specific reagents and conditions to optimize yield and purity . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of L-canavanine from leguminous plants, followed by its conversion to the sulfate form. This process involves several steps, including extraction, purification, and chemical modification .

Chemical Reactions Analysis

Types of Reactions: Dl-canavanine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Chemistry: In chemistry, Dl-canavanine sulfate is used as a tool to study the regulation or modulation of polyamine-nitric oxide cross-talk in higher plants .

Biology: In biological research, this compound is used to investigate its toxic effects on cellular function. It has been shown to disrupt protein synthesis by being incorporated into proteins in place of L-arginine, leading to the formation of non-functional proteins .

Medicine: Its mode of action involves the synthesis of non-functional proteins in sensitive organisms, making it a potential anticancer agent .

Industry: In the industrial sector, this compound is used in the production of various biochemical products and as a research tool to study the effects of non-protein amino acids on cellular function .

Comparison with Similar Compounds

- L-arginine

- L-canaline

- Meta-tyrosine

Comparison: Dl-canavanine sulfate is unique among these compounds due to its high toxicity and its ability to be incorporated into proteins in place of L-arginine . While L-arginine is a proteinogenic amino acid, this compound and L-canaline are non-protein amino acids with distinct toxic properties. Meta-tyrosine, another non-protein amino acid, shares a similar mode of action with this compound in disrupting protein synthesis .

Biological Activity

DL-Canavanine sulfate, an analog of the amino acid arginine, has garnered attention for its diverse biological activities, particularly in cancer research and immunomodulation. This article explores the compound's mechanisms of action, efficacy in various cellular models, and potential therapeutic applications.

- Molecular Formula : C5H12N4O3

- Molecular Weight : 274.252 g/mol

- CAS Number : 2219-31-0

- Melting Point : 160-165 °C (dec.)

- Density : Not available

- Boiling Point : 574 °C at 760 mmHg

This compound is recognized primarily as a selective inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including immune response and vasodilation . By inhibiting iNOS, canavanine alters NO synthesis and subsequently affects cellular redox states and antioxidant systems .

In Vitro Studies

This compound exhibits varying degrees of cytotoxicity depending on the cell type and environmental conditions:

- HeLa Cells : Exhibited an IC50 value of approximately 0.21 mM in arginine-free media, indicating significant cytotoxicity under nutrient-deprived conditions.

- Hep G2 Cells : IC50 was found to be 0.64 mM, while SK-HEP-1 cells showed an IC50 of 1.18 mM .

In contrast, when tested in arginine-rich media, the cytotoxicity was markedly reduced with IC50 values ranging from 5 to 10 mM, highlighting its potential for selective targeting of cancer cells while sparing normal cells .

Combinatory Treatments

Recent studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutic agents like vinblastine and paclitaxel. When combined with these drugs, canavanine significantly increased cytotoxic effects in HeLa and hepatocellular carcinoma cells .

In Vivo Studies

In animal models, this compound has shown promising results:

- Rats : Administration at a dose of 100 mg/kg resulted in a moderate increase in mean arterial pressure and provided protection against lipopolysaccharide-induced hypotension. Notably, most endotoxemic rats survived for at least six hours post-treatment .

- Leukemia Models : In Li 210 leukemia-bearing animals, canavanine administration significantly increased lifespan by up to 44% with an optimal dose of 18 g/kg; however, higher doses led to toxicity .

Effects on Glioblastoma Cells

A novel approach utilizing this compound in conjunction with arginine deprivation has been explored for treating glioblastoma. This combination therapy was found to disrupt cell viability and induce apoptotic pathways selectively in glioblastoma cell lines (U251MG and U87MG), while sparing primary rat glial cells . The treatment destabilized the cytoskeleton and mitochondrial networks within cancer cells, leading to enhanced therapeutic outcomes .

Antioxidant Activity

This compound also influences antioxidant systems within treated cells. It has been shown to increase total antioxidant capacity while modulating the activity of key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). For instance, CAT activity decreased following treatment with canavanine, suggesting a complex interplay between NO synthesis inhibition and oxidative stress response modulation .

Summary of Research Findings

Properties

IUPAC Name |

2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIPJKVMOKFIEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.